molecular formula C15H23N3O2 B12985462 Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B12985462
M. Wt: 277.36 g/mol
InChI Key: FERFLGHDVYYYTR-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate: C11H21N2O2\text{C}_{11}\text{H}_{21}\text{N}_2\text{O}_2C11​H21​N2​O2​

    .
  • It consists of a piperazine ring (a six-membered cyclic amine) with a tert-butyl group and a pyridin-2-ylmethyl group attached to it.
  • The tert-butyl group (tert-Bu) is a bulky substituent that provides steric hindrance, affecting the compound’s reactivity and stability.
  • The pyridin-2-ylmethyl group contains a pyridine ring (a six-membered aromatic ring) and a methyl group.
  • This compound is often used as a building block in organic synthesis due to its stability and versatility.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties continue to be explored, making it an exciting area of research!

    Properties

    IUPAC Name

    tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-16-11-13(18)10-12-6-4-5-7-17-12/h4-7,13,16H,8-11H2,1-3H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FERFLGHDVYYYTR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=N2
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H23N3O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    277.36 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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